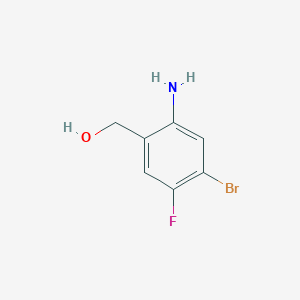

(2-Amino-4-bromo-5-fluorophenyl)methanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(2-Amino-4-bromo-5-fluorophenyl)méthanol est un composé aromatique doté d'une structure unique qui comprend des substituants amino, bromo et fluoro sur un cycle phényle, ainsi qu'un groupe méthanol

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du (2-Amino-4-bromo-5-fluorophenyl)méthanol implique généralement des réactions organiques en plusieurs étapes. Une méthode courante comprend la bromation et la fluoration d'un précurseur phénylique approprié, suivies de l'introduction des groupes amino et méthanol. Les conditions de réaction spécifiques, telles que la température, le solvant et les catalyseurs, sont cruciales pour obtenir des rendements élevés et une pureté élevée.

Méthodes de production industrielle

En milieu industriel, la production de (2-Amino-4-bromo-5-fluorophenyl)méthanol peut impliquer des voies de synthèse optimisées afin d'assurer la rentabilité et l'extensibilité. Cela comprend souvent l'utilisation de réacteurs à écoulement continu et de systèmes automatisés pour contrôler précisément les paramètres de réaction.

Analyse Des Réactions Chimiques

Types de réactions

(2-Amino-4-bromo-5-fluorophenyl)méthanol peut subir diverses réactions chimiques, notamment :

Oxydation : Le groupe méthanol peut être oxydé pour former les aldéhydes ou acides carboxyliques correspondants.

Réduction : Le groupe amino peut être réduit pour former différents dérivés d'amine.

Substitution : Les groupes bromo et fluoro peuvent participer à des réactions de substitution nucléophile, conduisant à la formation de nouveaux composés.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium (KMnO₄) et le trioxyde de chrome (CrO₃).

Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium (LiAlH₄) et le borohydrure de sodium (NaBH₄) sont souvent utilisés.

Substitution : Des réactifs comme le méthylate de sodium (NaOCH₃) et le tert-butylate de potassium (KOtBu) sont utilisés dans des conditions spécifiques pour faciliter les réactions de substitution.

Principaux produits

Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation du groupe méthanol peut produire des aldéhydes ou des acides, tandis que les réactions de substitution peuvent introduire de nouveaux groupes fonctionnels dans le cycle phényle.

Applications de la recherche scientifique

(2-Amino-4-bromo-5-fluorophenyl)méthanol a des applications diverses dans la recherche scientifique :

Chimie : Il sert de brique de base pour synthétiser des molécules plus complexes et étudier les mécanismes de réaction.

Biologie : Le composé est utilisé dans les tests biochimiques pour étudier les interactions enzymatiques et les voies cellulaires.

Industrie : Le composé est utilisé dans le développement de matériaux avancés, notamment des polymères et des revêtements.

Mécanisme d'action

Le mécanisme par lequel (2-Amino-4-bromo-5-fluorophenyl)méthanol exerce ses effets implique des interactions avec des cibles moléculaires spécifiques. Le groupe amino peut former des liaisons hydrogène avec les molécules biologiques, tandis que les substituants bromo et fluoro peuvent participer à la liaison halogène. Ces interactions influencent l'affinité de liaison et la spécificité du composé envers ses cibles, affectant diverses voies biochimiques.

Applications De Recherche Scientifique

(2-Amino-4-bromo-5-fluorophenyl)methanol has diverse applications in scientific research:

Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: The compound is used in biochemical assays to investigate enzyme interactions and cellular pathways.

Industry: The compound is utilized in the development of advanced materials, including polymers and coatings.

Mécanisme D'action

The mechanism by which (2-Amino-4-bromo-5-fluorophenyl)methanol exerts its effects involves interactions with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromo and fluoro substituents can participate in halogen bonding. These interactions influence the compound’s binding affinity and specificity towards its targets, affecting various biochemical pathways.

Comparaison Avec Des Composés Similaires

Composés similaires

- (2-Bromo-5-fluorophenyl)méthanol

- (2-Amino-4-bromo-5-fluorophenyl)éthanol

- (2-Amino-4-chloro-5-fluorophenyl)méthanol

Unicité

(2-Amino-4-bromo-5-fluorophenyl)méthanol est unique en raison de la combinaison spécifique de substituants sur le cycle phényle. Cette structure unique confère des propriétés chimiques et biologiques distinctes, ce qui le rend précieux pour diverses applications. La présence à la fois de groupes bromo et fluoro, ainsi que d'un groupe amino, permet des modifications chimiques et des interactions avec les cibles biologiques.

Activité Biologique

Introduction

(2-Amino-4-bromo-5-fluorophenyl)methanol is an organic compound notable for its diverse biological activities, which include antimicrobial, anti-inflammatory, and anticancer properties. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound features an amino group, bromine and fluorine substituents, and a hydroxymethyl group attached to a phenyl ring. Its structure can be represented as follows:

This unique configuration enhances its interaction with biological targets, making it a candidate for medicinal applications.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, as summarized in Table 1.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

The antimicrobial efficacy is attributed to the compound's ability to disrupt bacterial cell membranes and inhibit essential metabolic pathways.

Anticancer Properties

The anticancer potential of this compound has been highlighted in various studies. Notably, it has shown selective cytotoxicity against cancer cell lines such as HCT116 (human colon cancer) and MCF-7 (breast cancer) cells. The findings are detailed in Table 2.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HCT116 | 15 | Induction of apoptosis via p53 activation |

| MCF-7 | 20 | Inhibition of cell proliferation |

The mechanism involves the activation of apoptotic pathways and modulation of cell cycle regulators.

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer activities, this compound exhibits anti-inflammatory properties. A study assessed its impact on pro-inflammatory cytokines in vitro, revealing a significant reduction in TNF-α and IL-6 levels upon treatment with the compound.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in bacterial metabolism and cancer cell proliferation.

- Receptor Interaction : Its amino group allows for hydrogen bonding with target proteins, enhancing binding affinity.

- Membrane Disruption : The halogen substituents improve lipophilicity, facilitating membrane penetration and subsequent disruption.

Study on Antimicrobial Activity

A recent study utilized molecular docking simulations to evaluate the binding affinity of this compound with DNA gyrase, a target for antibacterial drugs. The results indicated a strong binding affinity (−8.5 kcal/mol), suggesting potential as a novel antibacterial agent .

Study on Anticancer Activity

In another study focusing on cancer cell lines, this compound was shown to induce apoptosis through the activation of p53-dependent pathways. The compound increased levels of cleaved PARP and decreased Bcl-2 expression, indicating a robust mechanism for triggering cancer cell death .

Propriétés

Formule moléculaire |

C7H7BrFNO |

|---|---|

Poids moléculaire |

220.04 g/mol |

Nom IUPAC |

(2-amino-4-bromo-5-fluorophenyl)methanol |

InChI |

InChI=1S/C7H7BrFNO/c8-5-2-7(10)4(3-11)1-6(5)9/h1-2,11H,3,10H2 |

Clé InChI |

YFCFFDFBFJWQSW-UHFFFAOYSA-N |

SMILES canonique |

C1=C(C(=CC(=C1F)Br)N)CO |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.